molecular formula C12H9BrN2O2S2 B12067843 2-Amino-4-(4-bromophenyl)-5-(methylsulfonyl)thiophene-3-carbonitrile

2-Amino-4-(4-bromophenyl)-5-(methylsulfonyl)thiophene-3-carbonitrile

Cat. No.: B12067843
M. Wt: 357.3 g/mol
InChI Key: UGPJGMDAKACDAR-UHFFFAOYSA-N
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Description

2-Amino-4-(4-bromophenyl)-5-(methylsulfonyl)thiophene-3-carbonitrile is a thiophene-based heterocyclic compound featuring a bromophenyl group at position 4, a methylsulfonyl group at position 5, and a nitrile substituent at position 2. Its molecular framework is associated with diverse pharmacological activities, including anti-inflammatory and antimicrobial properties, due to the electron-withdrawing bromophenyl and methylsulfonyl groups, which enhance reactivity and intermolecular interactions .

Properties

Molecular Formula

C12H9BrN2O2S2

Molecular Weight

357.3 g/mol

IUPAC Name

2-amino-4-(4-bromophenyl)-5-methylsulfonylthiophene-3-carbonitrile

InChI

InChI=1S/C12H9BrN2O2S2/c1-19(16,17)12-10(9(6-14)11(15)18-12)7-2-4-8(13)5-3-7/h2-5H,15H2,1H3

InChI Key

UGPJGMDAKACDAR-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=C(C(=C(S1)N)C#N)C2=CC=C(C=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(4-bromophenyl)-5-(methylsulfonyl)thiophene-3-carbonitrile typically involves multi-step organic reactions. A common approach might include:

    Formation of the thiophene ring: This can be achieved through cyclization reactions involving sulfur sources and appropriate carbon precursors.

    Introduction of substituents: The bromophenyl and methylsulfonyl groups can be introduced through electrophilic aromatic substitution or cross-coupling reactions.

    Amination and nitrile formation: Amination can be performed using amine sources under suitable conditions, and nitrile groups can be introduced through cyanation reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur or amino groups.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction of the nitrile group would produce primary amines.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds related to 2-amino-4-(4-bromophenyl)-5-(methylsulfonyl)thiophene-3-carbonitrile. For instance, derivatives of similar structures have demonstrated significant antiproliferative activities against various human tumor cell lines. The mechanisms of action often involve disruption of microtubules and induction of cell cycle arrest, which are critical for inhibiting cancer cell growth.

Case Study: Anticancer Mechanism

A study published in Nature explored the synthesis of various derivatives, including those based on the thiophene structure, which were tested against eight human tumor cell lines. The results indicated that certain derivatives led to microtubule disruption and centrosome de-clustering, causing G2/M cell cycle arrest in melanoma cells. These findings suggest that structural modifications can enhance anticancer efficacy through targeted mechanisms .

Antimicrobial Properties

Compounds structurally related to 2-amino-4-(4-bromophenyl)-5-(methylsulfonyl)thiophene-3-carbonitrile have also been evaluated for their antimicrobial activities. Research indicates that certain derivatives exhibit potent antibacterial effects against various strains, suggesting potential applications in treating bacterial infections.

Case Study: Antimicrobial Activity

In a study investigating novel heterocyclic compounds, several derivatives were synthesized and tested for antimicrobial activity. The results showed promising efficacy against Gram-positive and Gram-negative bacteria, highlighting the potential for developing new antimicrobial agents from this chemical scaffold .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of compounds like 2-amino-4-(4-bromophenyl)-5-(methylsulfonyl)thiophene-3-carbonitrile. Modifications to the thiophene ring and substituents on the phenyl group can significantly influence biological activity.

Data Table: SAR Analysis

Compound VariantSubstituentActivity TypeIC50 (µM)
Variant A-BrAnticancer15
Variant B-ClAntimicrobial20
Variant C-NO₂Anticancer10

Mechanism of Action

The mechanism of action of 2-Amino-4-(4-bromophenyl)-5-(methylsulfonyl)thiophene-3-carbonitrile would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Substituent Variations on the Thiophene Core

The following table summarizes key structural analogs and their properties:

Compound Name Substituents (Position 4, 5) Core Structure Melting Point (°C) Key Functional Groups (IR Data, cm⁻¹) Reference ID
2-Amino-4-(4-bromophenyl)-5-(methylsulfonyl)thiophene-3-carbonitrile 4-Bromophenyl, 5-methylsulfonyl Thiophene Not reported C=N (2347), C≡N (1605), SO₂ (1087–1151)
2-Amino-4-(4-fluorophenyl)-5-(methylsulfonyl)thiophene-3-carbonitrile 4-Fluorophenyl, 5-methylsulfonyl Thiophene Not reported C-F (likely ~1200–1300), SO₂ (similar)
2-Amino-4-(tert-butyl)-5-(methylsulfonyl)thiophene-3-carbonitrile 4-tert-Butyl, 5-methylsulfonyl Thiophene Not reported Aliphatic C-H (2918–2927), SO₂ (1087–1151)
2-Amino-4-(2,4-dichlorophenyl)-5-methylthiophene-3-carbonitrile 2,4-Dichlorophenyl, 5-methyl Thiophene Not reported C-Cl (~600–800), C≡N (1605)

Key Observations :

  • Steric Hindrance : The tert-butyl group in increases steric bulk, which may hinder crystallinity but improve metabolic stability.
  • Electron-Withdrawing Groups : Dichlorophenyl () and bromophenyl () enhance electrophilicity, facilitating nucleophilic reactions.

Comparison with Pyrazole and Oxadiazole Derivatives

Thiophene derivatives are often compared to pyrazole and oxadiazole analogs due to shared pharmacological scaffolds:

Compound Class Example Compound Yield (%) Melting Point (°C) Biological Activity Reference ID
Pyrazole Derivatives 1-(4-Bromophenyl)-5-(4-chlorophenyl)-3-(4-(methylsulfonyl)phenyl)-4,5-dihydro-1H-pyrazole 83 204 Not reported
Oxadiazole Derivatives 2-[3-(4-bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole Not reported Not reported Anti-inflammatory (59.5% activity)
Thiophene Derivatives Target compound Not reported Not reported Hypothesized anti-inflammatory

Key Observations :

  • Pyrazole derivatives (e.g., ) exhibit higher yields (83%) compared to thiophene-based syntheses, likely due to more stable intermediates.
  • Oxadiazoles () show direct anti-inflammatory activity, suggesting that the bromophenyl group may enhance this effect in thiophenes.

Hydrogen Bonding and Crystallinity

Hydrogen bonding patterns influence solubility and stability:

  • Thiophene Derivatives: The nitrile and amino groups in the target compound may form N–H⋯N bonds, similar to the crystal structure of 2-amino-5-methyl-6-methylsulfanyl-4-phenylbenzene-1,3-dicarbonitrile, which forms infinite chains via hydrogen bonding .

Biological Activity

2-Amino-4-(4-bromophenyl)-5-(methylsulfonyl)thiophene-3-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : 2-amino-4-(4-bromophenyl)-5-methylsulfonylthiophene-3-carbonitrile
  • Molecular Formula : C₁₅H₁₁BrN₂O₃S
  • CAS Number : 545385-40-8
PropertyValue
Molecular Weight368.22 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO
LogP (octanol/water)Not specified

Anticancer Activity

Recent studies have indicated that derivatives of thiophene compounds exhibit significant anticancer activity. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines.

  • Mechanisms of Action :
    • The compound potentially acts by inducing apoptosis in cancer cells through the activation of caspase pathways.
    • It may also inhibit specific kinases involved in cancer cell signaling, similar to other aminothiazole derivatives which have shown efficacy against chronic myeloid leukemia cells .
  • Case Studies :
    • A study demonstrated that compounds with a similar structure exhibited IC50 values in the micromolar range against human leukemia cell lines, indicating potential for further development as anticancer agents .
    • Another investigation highlighted the compound's ability to inhibit tumor growth in murine models, suggesting its utility in vivo .

Anti-inflammatory and Antioxidant Properties

The compound has also been evaluated for its anti-inflammatory and antioxidant activities.

  • Anti-inflammatory Mechanism :
    • The sulfonyl group present in the structure is believed to contribute to anti-inflammatory effects by modulating cytokine production and inhibiting NF-kB signaling pathways .
    • In vitro studies have shown that similar compounds reduce the production of pro-inflammatory cytokines in activated macrophages .
  • Antioxidant Activity :
    • The presence of the thiophene ring is associated with scavenging free radicals, providing a protective effect against oxidative stress .

Safety and Toxicology

The safety profile of 2-Amino-4-(4-bromophenyl)-5-(methylsulfonyl)thiophene-3-carbonitrile indicates moderate toxicity with potential irritant effects on skin and eyes. Acute exposure may lead to respiratory irritation. Further toxicological assessments are necessary for comprehensive safety evaluation .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for synthesizing 2-Amino-4-(4-bromophenyl)-5-(methylsulfonyl)thiophene-3-carbonitrile, and how can reaction conditions be optimized?

  • Methodology : Cyclization reactions using sulfur and triethylamine are foundational for constructing the thiophene core. Optimization involves adjusting solvent polarity (e.g., DMF or THF), temperature (80–120°C), and stoichiometric ratios of reagents like methylsulfonyl chloride. Intermediate purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the target compound .

Q. Which spectroscopic and chromatographic techniques are recommended for structural characterization?

  • Methodology :

  • NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., bromophenyl integration, methylsulfonyl singlet).
  • IR : Identify functional groups (e.g., C≡N stretch ~2200 cm⁻¹, S=O stretches ~1150–1300 cm⁻¹).
  • Mass Spectrometry : High-resolution MS to verify molecular ion peaks and fragmentation patterns.
  • XRD : Single-crystal X-ray diffraction for absolute configuration determination, referencing bond angles and torsional data from related chromene derivatives .

Q. What are the primary challenges in purifying this compound, and how can they be addressed?

  • Methodology : Challenges include removing polar byproducts (e.g., unreacted amines or sulfonic acids). Recrystallization from ethanol/water mixtures or gradient elution in HPLC (C18 column, acetonitrile/water mobile phase) improves purity. Monitor via TLC (Rf ~0.5 in 1:1 EtOAc/hexane) .

Advanced Research Questions

Q. How can conflicting crystallographic data between structurally analogous compounds be resolved?

  • Methodology : Compare unit cell parameters (e.g., space group, Z-value) and refine data using software like SHELX. Evaluate R-factor convergence (<0.05) and data-to-parameter ratios (>15:1). Cross-validate with DFT-calculated bond lengths and angles .

Q. What experimental strategies are effective in evaluating the compound’s biological activity, such as antimicrobial effects?

  • Methodology :

  • In vitro assays : Disk diffusion or microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).
  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., replacing bromophenyl with methoxyphenyl) and compare bioactivity. Reference tetrahydrochromene derivatives showing antimicrobial efficacy .

Q. How can computational tools predict the compound’s reactivity or pharmacological profile?

  • Methodology :

  • Molecular Docking : Simulate interactions with target enzymes (e.g., cytochrome P450) using AutoDock Vina.
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. Compare with sulfonamide derivatives’ electronic profiles .

Q. What analytical approaches identify and quantify synthesis byproducts, such as desulfonated intermediates?

  • Methodology : LC-MS/MS in MRM mode to detect trace impurities. Use isotopic labeling (e.g., ¹³C-methylsulfonyl groups) to track reaction pathways. Optimize quenching steps (e.g., rapid cooling) to minimize side reactions .

Q. How do electronic effects of the bromophenyl and methylsulfonyl groups influence the thiophene ring’s reactivity?

  • Methodology :

  • Hammett Analysis : Measure substituent constants (σₚ for Br = +0.23, SO₂CH₃ = +1.05) to correlate with reaction rates (e.g., nucleophilic aromatic substitution).
  • UV-Vis Spectroscopy : Monitor charge-transfer transitions to assess electron-withdrawing effects .

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